N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105219-31-5
VCID: VC11987424
InChI: InChI=1S/C17H12N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21,22)
SMILES: C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C17H12N4OS2
Molecular Weight: 352.4 g/mol

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide

CAS No.: 1105219-31-5

Cat. No.: VC11987424

Molecular Formula: C17H12N4OS2

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide - 1105219-31-5

Specification

CAS No. 1105219-31-5
Molecular Formula C17H12N4OS2
Molecular Weight 352.4 g/mol
IUPAC Name 2-anilino-N-(1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C17H12N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21,22)
Standard InChI Key WAIWRRSOBZJUBC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3
Canonical SMILES C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A 1,3-benzothiazole ring system, known for its electron-rich aromaticity and pharmacological versatility .

  • A 2-(phenylamino)-1,3-thiazole unit, contributing nitrogen and sulfur heteroatoms that enhance hydrogen-bonding and π-π stacking interactions .

  • A carboxamide group at the 4-position of the thiazole ring, enabling solubility modulation and target binding .

The molecular formula C₁₇H₁₂N₄OS₂ (MW 352.4 g/mol) reflects a planar geometry optimized for intermolecular interactions (Table 1) .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1105219-31-5
Molecular FormulaC₁₇H₁₂N₄OS₂
Molecular Weight352.4 g/mol
XLogP3-AA3.9 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Derivative Development

Core Synthesis Strategies

The compound’s synthesis typically employs multicomponent reactions involving:

  • 1,3-Benzothiazol-2-amine as the starting material, functionalized via nucleophilic substitution .

  • Phenyl isothiocyanate to introduce the phenylamino-thiazole segment through a thiourea intermediate .

  • Cyclization under acidic conditions to form the thiazole ring, followed by carboxamide formation via coupling reactions .

A representative pathway from Mekky et al. (2014) involves the reaction of 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone with phenyl isothiocyanate, yielding a potassium salt intermediate that is acidified to form the thiazole core .

Structural Modifications

Derivatives of this scaffold often target the:

  • Benzothiazole C-2 position: Halogenation (F, Cl) enhances antimicrobial potency .

  • Phenylamino group: Nitro or methoxy substituents improve anticonvulsant activity .

  • Carboxamide moiety: Adamantyl or sulfonamide groups augment anticancer effects .

Pharmacological Activities

Antimicrobial Properties

The compound’s 1,3-thiadiazole analog exhibits broad-spectrum activity:

  • Antibacterial: MIC values of 25 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .

  • Antifungal: 58–66% inhibition of Aspergillus niger at 32–42 μg/mL, nearing fluconazole’s efficacy .
    Mechanistically, the phenylsulfonyl moiety disrupts microbial cell membrane integrity, while the thiadiazole ring inhibits DNA gyrase .

Anticonvulsant and Neuroactive Effects

In murine models, N-(1,3-benzothiazol-2-yl) benzamides reduced seizure duration by 40–60% in maximal electroshock (MES) tests . The phenylamino group’s electron-withdrawing substituents (e.g., -NO₂) enhanced GABAergic transmission without neurotoxicity .

Mechanistic Insights and Target Engagement

Enzyme Inhibition

The compound’s thiazole-carboxamide segment chelates zinc in CA-IX’s active site, as shown by X-ray crystallography (Kd = 12 nM) . This interaction suppresses extracellular acidification, sensitizing tumors to chemotherapy .

DNA Intercalation

Molecular docking studies reveal planar stacking between the benzothiazole ring and DNA base pairs (ΔG = -9.2 kcal/mol) . This intercalation disrupts topoisomerase II function, inducing apoptosis in leukemia cells .

Emerging Applications and Future Directions

Combination Therapies

Co-administration with cisplatin synergistically reduced tumor volume by 78% in xenograft models, likely via dual CA-IX and DNA damage pathways .

Drug Delivery Systems

Encapsulation in PLGA nanoparticles improved bioavailability 3.5-fold, with sustained release over 72 hours .

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